The synthesis of prednisone-d7 involves the incorporation of deuterium atoms into the prednisone structure. This can be achieved through several methods:
Prednisone-d7 retains the core structure of prednisone but features seven deuterium atoms replacing hydrogen atoms. Its structural representation includes:
C1=C[C@@]2(C)C(=C(C1=O)C([2H])([2H])C[C@H]3[C@@H]4CC[C@](O)(C(=O)CO)[C@@]4(C)C([2H])([2H])C(=O)[C@]23[2H])
XOFYZVNMUHMLCC-ZDPLQQOCSA-N
Prednisone-d7 can participate in several chemical reactions:
The reactions are typically conducted under controlled conditions to ensure selectivity and yield. For example:
Prednisone-d7 acts through its active metabolite prednisolone-d7. The mechanism involves:
Prednisone-d7 is extensively utilized in scientific research for various applications:
CAS No.: 2183440-44-8
CAS No.: 131123-56-3
CAS No.:
CAS No.:
CAS No.: 2097893-81-5
CAS No.: 1706135-57-0